6-Nitrosopurine
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Overview
Description
6-Nitrosopurine is a nitrogen-oxygenated derivative of adenine, a fundamental heterocycle in biological systems. This compound is part of the Nx-oxygenated adenine family, which includes other derivatives such as 6-hydroxyaminopurine and adenine 1-oxide . The purine structure consists of a fused pyrimidine and imidazole ring, making it a crucial component in nucleic acids and various cellular functions .
Preparation Methods
The synthesis of 6-nitrosopurine can be achieved through several methods:
Reduction of Nitro Precursors: This method involves the reduction of nitro compounds to form nitroso derivatives.
Oxidation of Amino Precursors: Amino compounds can be oxidized to form nitroso derivatives.
Direct Nitrosation: This involves the direct introduction of a nitroso group into the purine structure.
Chemical Reactions Analysis
6-Nitrosopurine undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form other derivatives such as 6-nitropurine.
Reduction: Reduction reactions can convert this compound back to its amino precursor.
Substitution: The nitroso group in this compound can be substituted with other functional groups under specific conditions.
Ene Reaction: This reaction assembles the asmarine pharmacophore and generates potent cytotoxins.
Common reagents used in these reactions include manganese dioxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Nitrosopurine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-nitrosopurine involves its interaction with cellular components. It can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruptions in cellular processes . The compound may also inhibit specific enzymes involved in purine metabolism, contributing to its cytotoxic effects .
Comparison with Similar Compounds
6-Nitrosopurine can be compared with other nitrogen-oxygenated adenine derivatives, such as:
6-Hydroxyaminopurine: Similar in structure but with a hydroxylamino group instead of a nitroso group.
Adenine 1-Oxide: Another derivative with an oxygenated nitrogen at a different position.
6-Nitropurine: The fully oxidized form of this compound.
The uniqueness of this compound lies in its specific reactivity and biological activities, which differ from those of its analogs. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
25732-30-3 |
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Molecular Formula |
C5H3N5O |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
6-nitroso-7H-purine |
InChI |
InChI=1S/C5H3N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9) |
InChI Key |
MKAXTWZVXLPMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N=O |
Origin of Product |
United States |
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